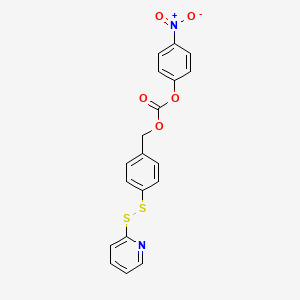

4-硝基苯基 4-(吡啶-2-基二硫基)苄基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate” is a compound that has been used in the field of nanomedicine . It is an aliphatic linker featuring a thiol-reactive 2-thiopyridine and an amine-reactive 4-nitrophenyl carbonate . It has been used as a bifunctional linker for antibody-drug-conjugation (ADC) .

Molecular Structure Analysis

The molecular formula of “4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate” is C19H14N2O5S2 . The InChI code for this compound is 1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate” are not fully detailed in the available resources. It is known that it has a molecular weight of 414.46 and it is a solid or semi-solid or liquid or lump .科学研究应用

Antibody-Drug Conjugation (ADC)

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate: is used as a bifunctional linker in the development of ADCs . ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to tumor cells. The compound acts as a bridge between the antibody and the drug, allowing for precise targeting and controlled release of the therapeutic agent.

Drug Delivery Systems

This compound is instrumental in creating dendrimer-drug nanomedicines . It has been used to conjugate N-acetyl-l-cysteine (NAC) to poly(amidoamine) dendrimers, enhancing the delivery of drugs across the blood-brain barrier. This application is particularly promising for treating neuroinflammatory conditions like cerebral palsy.

Synthesis of Organic Molecules

The compound serves as a reagent in organic synthesis, facilitating the construction of complex organic molecules . Its ability to form disulfide bonds with other thiol-containing compounds makes it valuable for synthesizing molecules with specific structural requirements.

Pharmacokinetics and Drug Metabolism Studies

Due to its inhibitory effects on various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 , this compound is used in pharmacokinetic studies to understand drug metabolism and interactions within the body.

Chemical Biology Research

In chemical biology, 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate is utilized to study protein-protein interactions and the role of disulfide bonds in biological processes . Its reactivity with thiols allows researchers to probe the function of cysteine residues in proteins.

Material Science

The compound’s ability to form stable disulfide linkages is exploited in material science for the development of novel materials with enhanced properties . These materials have potential applications in various industries, including electronics, coatings, and biotechnology.

作用机制

Target of Action

Similar compounds have been used as linkers in antibody-drug conjugates (adcs) . In this context, the compound would be designed to bind to a specific antibody, which in turn targets a specific antigen on the surface of a disease cell .

Mode of Action

As a potential linker in adcs, it would be expected to facilitate the delivery of a cytotoxic drug to the target cells . The compound would be cleaved once inside the target cell, releasing the drug to exert its cytotoxic effect .

Biochemical Pathways

As part of an ADC, the compound’s role would be primarily in drug delivery rather than directly affecting biochemical pathways .

Pharmacokinetics

As part of an adc, the compound would be expected to influence the absorption, distribution, metabolism, and excretion (adme) of the attached drug . The compound’s impact on bioavailability would depend on its stability, solubility, and the efficiency of its cleavage within the target cell .

Result of Action

As a component of an ADC, the compound would facilitate the delivery of a cytotoxic drug to the target cells, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of specific enzymes could potentially affect the stability of the compound and its ability to release the attached drug .

属性

IUPAC Name |

(4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPDVXLDCQQMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2926549.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)